8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized and characterized the structures of related spirocyclic and oxaspirocyclic compounds, revealing insights into their synthesis methodologies and crystal structures. For example, studies have reported on the synthesis of oxaspirocyclic compounds and their crystal structures determined by single crystal X-ray crystallography, highlighting the presence of intra- and intermolecular hydrogen bonds and π···π stacking interactions (Jinhe Jiang & Wulan Zeng, 2016). Additionally, the structural elucidation of compounds related to antitubercular drug candidates through X-ray and NMR studies has been documented, providing valuable information on their molecular conformations and potential pharmacological implications (A. Richter et al., 2022).
Chemical Reactions and Mechanisms
The influence of the phenylsulfonyl group in the thermal cyclization of dihydroxyketone equivalents has been examined, indicating its role in directing the reaction towards the formation of specific stereoisomers (A. Alzérreca et al., 1990). This highlights the importance of functional groups in determining the outcomes of synthetic chemical reactions, which is crucial for the design and synthesis of complex organic molecules.
Potential Applications
The synthesized compounds have been evaluated for various potential applications, including their use as organic materials for nonlinear optical devices. For instance, the growth and characterization of single crystals of specific spirocyclic compounds have demonstrated their suitability for nonlinear optical applications, underscoring the importance of material purity and crystal quality in the development of optical devices (K. Kagawa et al., 1994).
properties
IUPAC Name |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-29(26,17-6-2-1-3-7-17)20-16-23-19-9-5-4-8-18(19)21(20)24-12-10-22(11-13-24)27-14-15-28-22/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJBTQEYIFONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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